N-[(1-Benzylpyrrolidin-3-yl)methyl]-N-methylprop-2-yn-1-amine
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Overview
Description
N-[(1-Benzylpyrrolidin-3-yl)methyl]-N-methylprop-2-yn-1-amine: is a synthetic organic compound that features a pyrrolidine ring, a benzyl group, and a propargylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as pyrrolidine, benzyl chloride, and propargylamine.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propargylamine moiety, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the alkyne group, converting it into an alkene or alkane.
Substitution: The benzyl group can be substituted with various electrophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with ketone or aldehyde functionalities.
Reduction: Reduced derivatives with saturated carbon chains.
Substitution: Various substituted benzyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[(1-Benzylpyrrolidin-3-yl)methyl]-N-methylprop-2-yn-1-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its interactions with biological macromolecules. It can serve as a ligand for receptors or enzymes, helping to elucidate their functions and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting neurological disorders, given its structural similarity to known bioactive compounds.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and structural features make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-[(1-Benzylpyrrolidin-3-yl)methyl]-N-methylprop-2-yn-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.
Comparison with Similar Compounds
Similar Compounds
N-Benzylpyrrolidine: Lacks the propargylamine moiety, making it less versatile in chemical reactions.
N-Methylpyrrolidine: Does not have the benzyl group, reducing its potential interactions with biological targets.
Uniqueness
N-[(1-Benzylpyrrolidin-3-yl)methyl]-N-methylprop-2-yn-1-amine is unique due to its combination of a pyrrolidine ring, benzyl group, and propargylamine moiety. This combination provides a balance of rigidity and flexibility, allowing for diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(1-benzylpyrrolidin-3-yl)methyl]-N-methylprop-2-yn-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2/c1-3-10-17(2)12-16-9-11-18(14-16)13-15-7-5-4-6-8-15/h1,4-8,16H,9-14H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMLRWJWZJWWOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)CC1CCN(C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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